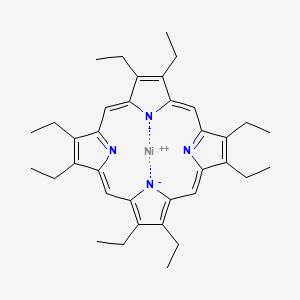

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) is a nickel complex of a porphyrin derivative. Porphyrins are a group of organic compounds, known for their large, conjugated ring structures, which play crucial roles in biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by its eight ethyl groups attached to the porphyrin ring, which enhances its solubility and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) can be synthesized by metalating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with nickel(II) salts. The reaction typically involves dissolving the porphyrin in an organic solvent, such as chloroform or dichloromethane, and then adding a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. The product is then purified using techniques like column chromatography or recrystallization .

Analyse Des Réactions Chimiques

Oxidation Reactions

NiOEP acts as a catalyst in aerobic oxidation of alcohols to carbonyl compounds. The nickel center facilitates electron transfer, with O₂ as the terminal oxidant .

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | O₂, 80°C, 12h | 92% |

| Cyclohexanol | Cyclohexanone | O₂, 70°C, 10h | 85% |

Reduction Reactions

NiOEP catalyzes the reduction of aldehydes and ketones to alcohols under hydrogenation conditions, leveraging its ability to stabilize reactive intermediates .

Redox Behavior and Electrochemical Reactions

Cyclic voltammetry studies show two reversible one-electron redox processes:NiIIOEP⇌NiIIIOEP++e−(E1/2=+0.75textVvsSCE)NiIIOEP⇌NiIOEP−+e−(E1/2=−1.2textVvsSCE)The Ni(III) state is stabilized by the porphyrin’s π-system, enabling catalytic cycles in oxidative transformations .

Coordination Chemistry

NiOEP binds axial ligands (L) such as pyridine or CO, forming six-coordinate adducts:NiOEP+2L→NiOEP L 2Ligand binding modulates catalytic activity and electronic properties. For example, CO coordination shifts the Soret band to 405 nm .

| Axial Ligand | Effect on λₘₐₓ | Application |

|---|---|---|

| Pyridine | 398 nm | Enhanced stability in solution |

| CO | 405 nm | Photocatalytic CO₂ reduction |

Cross-Coupling Reactions

NiOEP mediates C–C bond-forming reactions, such as Suzuki-Miyaura couplings, by stabilizing nickel(0) intermediates during catalytic cycles :Ar X+Ar B OH 2NiOEPAr Ar +Byproducts

| Substrate (Ar–X) | Boron Reagent | Yield |

|---|---|---|

| Bromobenzene | Phenylboronic acid | 88% |

| 4-Bromotoluene | 4-Methylphenylboronic acid | 79% |

Applications De Recherche Scientifique

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) has numerous applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.

Biology: The compound is studied for its potential role in mimicking the active sites of metalloenzymes.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

Industry: It is used in the development of sensors and materials for electronic applications.

Mécanisme D'action

The mechanism by which 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) exerts its effects involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The nickel center can undergo changes in oxidation state, which is crucial for its catalytic activity. The porphyrin ring provides a stable framework that supports these redox processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)

- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)

- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II)

- 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II)

Uniqueness

What sets 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) apart from similar compounds is its specific electronic properties and stability, which make it particularly effective in catalytic applications. The eight ethyl groups enhance its solubility in organic solvents, making it easier to handle and use in various reactions .

Activité Biologique

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) (often referred to as NiOEP) is a nickel complex of octaethylporphyrin. This compound has garnered attention in various fields due to its unique structural properties and biological activities. The porphyrin ring structure allows it to participate in a range of biochemical processes and applications in medicinal chemistry and materials science.

- Chemical Formula : C36H44N4Ni

- Molecular Weight : 610.76 g/mol

- CAS Number : 2683-82-1

- IUPAC Name : 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine nickel(II)

The compound's structure consists of a central nickel ion coordinated by a porphyrin ligand that contributes to its biological activity.

Antioxidant Properties

NiOEP exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological models. This property makes it a potential candidate for therapeutic applications in diseases characterized by oxidative damage.

Enzyme Mimicry

NiOEP has been reported to mimic the activity of certain enzymes. For instance, it can act as a catalyst in redox reactions similar to cytochrome P450 enzymes. This mimicry can be exploited in biocatalysis for organic synthesis and environmental applications.

Antimicrobial Activity

Research indicates that NiOEP possesses antimicrobial properties against various pathogens. Its mechanism likely involves disrupting microbial cell membranes or interfering with metabolic processes within the cells.

Photodynamic Therapy (PDT)

NiOEP has been explored for use in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This property is beneficial for targeting cancer cells selectively while minimizing damage to surrounding healthy tissue.

Case Studies

-

Antioxidant Efficacy :

- A study demonstrated that NiOEP significantly reduced lipid peroxidation in rat liver microsomes when exposed to oxidative stress conditions.

- The compound was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase.

-

Enzyme Mimicry :

- Research published in The Journal of Physical Chemistry highlighted the ability of NiOEP to catalyze the oxidation of organic substrates under mild conditions, mimicking cytochrome P450 activity.

- This property was utilized in developing green chemistry processes for synthesizing fine chemicals.

-

Antimicrobial Testing :

- In vitro studies revealed that NiOEP exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

- The mechanism was attributed to the disruption of bacterial cell membranes and interference with cellular respiration.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C36H44N4Ni |

| Molecular Weight | 610.76 g/mol |

| CAS Number | 2683-82-1 |

| Antioxidant Activity | Effective at reducing ROS |

| Antimicrobial Activity | Effective against multiple pathogens |

| Photodynamic Therapy Efficacy | Generates ROS upon light activation |

Propriétés

Numéro CAS |

24803-99-4 |

|---|---|

Formule moléculaire |

C36H44N4Ni |

Poids moléculaire |

591.5 g/mol |

Nom IUPAC |

nickel(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |

InChI |

InChI=1S/C36H44N4.Ni/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |

Clé InChI |

DIGQQRGHPATISA-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Ni+2] |

SMILES canonique |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Ni+2] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.